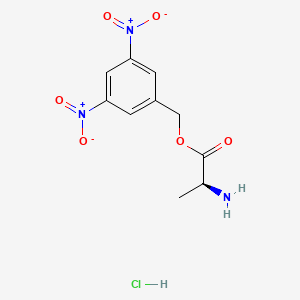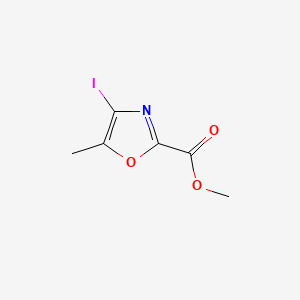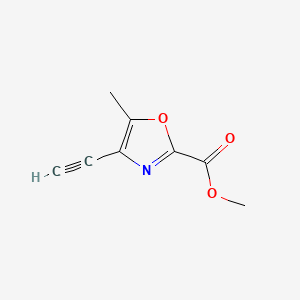
methyl 4-bromo-5-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate (MBMI) is a synthetic compound with a wide range of applications in scientific research. MBMI has been used in the fields of biochemistry, physiology and pharmacology, among others, and has been the subject of numerous studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been used to study the structure and function of proteins, as well as to study the effects of various compounds on cellular processes. In physiology, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and other substances on the body. In pharmacology, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the brain.
Wirkmechanismus
The exact mechanism of action of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is not fully understood. However, it is believed that methyl 4-bromo-5-methyl-1H-indole-2-carboxylate acts as an agonist at certain serotonin receptors, which leads to a decrease in serotonin levels in the brain. This decrease in serotonin levels is thought to be responsible for the effects of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate on the body and brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate are not fully understood. However, it is believed that methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has a number of effects on the body and brain, including an increase in serotonin levels, an increase in dopamine levels, an increase in norepinephrine levels, an increase in glutamate levels, and an increase in GABA levels. Additionally, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been shown to have an antidepressant effect, as well as a sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate in laboratory experiments has a number of advantages. methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. Additionally, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is relatively stable, and is not easily degraded by light or heat. However, there are also a number of limitations to the use of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate in laboratory experiments. methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is not water soluble, which can make it difficult to use in certain experiments. Additionally, methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is not very soluble in organic solvents, which can also make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for methyl 4-bromo-5-methyl-1H-indole-2-carboxylate are numerous. One potential direction is the development of new synthetic methods for the production of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate, which could potentially lead to more efficient and cost-effective production of the compound. Additionally, further research into the mechanism of action of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate could lead to the development of new drugs that utilize the compound’s unique properties. Additionally, further research into the biochemical and physiological effects of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate could lead to the development of new treatments for various diseases and disorders. Finally, further research into the advantages and limitations of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate for laboratory experiments could lead to the development of new methods for using the compound in various experiments.
Synthesemethoden
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-bromo-5-methyl-1H-indole-2-carboxylic acid and methyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C for several hours. This method yields a product that is approximately 90% pure.
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWGQZOUPUHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)


![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)



